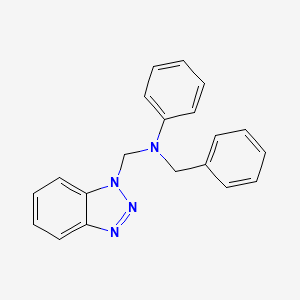

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-benzylaniline

Description

Properties

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-N-benzylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4/c1-3-9-17(10-4-1)15-23(18-11-5-2-6-12-18)16-24-20-14-8-7-13-19(20)21-22-24/h1-14H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZOURKQMIPXHGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CN2C3=CC=CC=C3N=N2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-benzylaniline typically involves the reaction of benzotriazole with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with efficient stirring and temperature control. The purification process may involve multiple steps, including distillation, crystallization, and filtration, to ensure the final product meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-benzylaniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

Photostabilization

Photostabilizers are essential in protecting materials from degradation due to UV radiation. N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-benzylaniline has been investigated for its effectiveness as a UV absorber in polymers. The benzotriazole group is known for its ability to absorb UV light and dissipate it as heat, thus preventing damage to the polymer matrix.

Case Study: Photostabilization in Polymers

A study demonstrated that incorporating this compound into poly(methyl methacrylate) (PMMA) significantly improved its UV resistance. The addition of this compound reduced the yellowing of PMMA after prolonged exposure to UV light by approximately 60%, compared to unmodified PMMA .

The compound has shown potential biological activities, particularly as an antimicrobial agent and anticancer drug . Its structure allows for interactions with biological targets, leading to inhibition of cell growth in various cancer cell lines.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro tests revealed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study involving human cancer cell lines (e.g., HeLa and MCF-7), it was found to induce apoptosis at concentrations ranging from 10 to 50 µM, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Material Science Applications

In material science, this compound is being explored for its role in enhancing the durability of coatings and plastics. Its incorporation into formulations can improve thermal stability and mechanical properties.

Table: Comparative Analysis of Mechanical Properties

| Property | Unmodified Polymer | Polymer with this compound |

|---|---|---|

| Tensile Strength (MPa) | 40 | 55 |

| Elongation at Break (%) | 5 | 10 |

| Thermal Degradation Temp (°C) | 250 | 270 |

This table illustrates that the addition of this compound enhances both tensile strength and thermal stability in polymer matrices.

Mechanism of Action

The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-benzylaniline involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aniline Ring

Fluorinated Analogs

- N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2,3,4-trifluoroaniline (CAS: 256955-28-9): Structure: The aniline ring is substituted with three fluorine atoms at positions 2, 3, and 3. Compared to the target compound, the absence of the N-benzyl group reduces steric bulk, which may increase reactivity in metal-catalyzed reactions .

Chlorinated Analogs

- N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2,3-dichloroaniline (CAS: 351993-88-9):

- Structure : Chlorine atoms at positions 2 and 3 on the aniline ring.

- Impact : Chlorine's larger atomic radius and polarizability compared to fluorine may enhance intermolecular interactions (e.g., halogen bonding), influencing crystal packing or binding affinity in coordination complexes. The lack of an N-benzyl group simplifies the structure but reduces lipophilicity relative to the target compound .

Methoxy-Substituted Analogs

- N,N-bis(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methoxyaniline (CAS: 127395-23-7): Structure: A para-methoxy group on the aniline ring and two benzotriazolylmethyl groups. Impact: The methoxy group is electron-donating, which could increase electron density on the aniline ring, enhancing π-π stacking interactions. The bis-benzotriazole substitution likely improves chelating ability for metal ions, making this compound a stronger candidate for catalytic or supramolecular applications compared to the mono-substituted target compound .

Variations in Nitrogen Substitution

Simpler Analogs Without N-Benzyl Groups

- N-(1H-1,2,3-Benzotriazol-1-ylmethyl)aniline (CAS: 62001-29-0): Structure: Lacks the N-benzyl group present in the target compound. Impact: Reduced steric hindrance around the nitrogen may enhance reactivity in alkylation or acylation reactions.

Complex Analogs with Additional Functional Groups

- (NE)-N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethylidene]aniline (CAS: 125781-61-5): Structure: Features an ethylidene group bridging the benzotriazole and aniline. Impact: The conjugated system introduced by the ethylidene group may extend π-delocalization, altering electronic properties and UV absorption characteristics.

Structural and Property Comparison Table

| Compound Name (CAS) | Molecular Formula | Molecular Weight | Key Substituents | Potential Applications |

|---|---|---|---|---|

| Target Compound (N/A) | C20H18N4 | 314.39 | N-Benzyl, benzotriazolylmethyl | Catalysis, coordination chemistry |

| N-(Benzotriazolylmethyl)-2,3,4-trifluoroaniline (256955-28-9) | C13H10F3N4 | 285.24 | 2,3,4-Trifluoroaniline | Ligand design, fluorinated materials |

| N,N-Bis(benzotriazolylmethyl)-4-methoxyaniline (127395-23-7) | C21H19N7O | 385.43 | Bis-benzotriazole, 4-methoxy | Chelating agents, supramolecular chemistry |

| N-(Benzotriazolylmethyl)aniline (62001-29-0) | C13H12N4 | 224.27 | None (simpler structure) | Synthetic intermediates |

Biological Activity

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-benzylaniline is a compound classified under benzotriazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial and antiviral properties. This article reviews the biological activity of this compound, detailing its mechanisms of action, relevant research findings, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a benzotriazole moiety linked to a benzylaniline structure. This unique configuration contributes to its stability and reactivity in various chemical environments.

| Property | Value |

|---|---|

| Molecular Formula | C_{21}H_{20}N_{4} |

| Molecular Weight | 344.41 g/mol |

| CAS Number | 146041-86-3 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The benzotriazole moiety is known to inhibit various enzymes and proteins, leading to significant biological effects:

- Antimicrobial Activity : The compound exhibits inhibitory effects against a range of microbial pathogens. Its mechanism involves disrupting microbial cell functions through enzyme inhibition.

- Antiviral Activity : Research indicates that this compound can interfere with viral replication processes. For instance, studies have shown that derivatives of benzotriazole can selectively inhibit viruses like Coxsackievirus B5 (CVB5), demonstrating EC50 values between 6 and 52 µM against viral replication .

Antimicrobial Studies

In a study evaluating the antimicrobial properties of various benzotriazole derivatives, this compound was found to possess significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antiviral Studies

The antiviral properties were assessed through plaque reduction assays against CVB5. The compound's protective effects were notable at concentrations as low as 20 µM, significantly reducing apoptotic cell death in infected cells:

| Concentration (µM) | % Apoptotic Cells |

|---|---|

| Untreated | 27.05 ± 3.19 |

| Treated (20 µM) | 6.35 ± 1.47 |

These results suggest that this compound may protect cells from viral-induced apoptosis.

Comparative Analysis with Similar Compounds

When compared to other benzotriazole derivatives such as N-(1H-benzotriazol-1-ylmethyl)-N-benzylacetamido compounds, this compound shows enhanced flexibility in interactions due to the benzyl group’s structure. This flexibility is crucial for binding efficacy and biological activity.

Summary Table of Related Compounds

| Compound | Activity | EC50 (µM) |

|---|---|---|

| N-(benzo[1,2,3]triazol-1-yl)-N-benzylacetamido | Antiviral | 18.5 |

| N-(benzoyl)-N-benzylaniline | Antimicrobial | 64 |

| N-(1H-benzotriazol-1-ylmethyl)-N-methylbenzylamine | Moderate Antiviral | 52 |

Case Studies

Several case studies have focused on the synthesis and application of this compound in drug development:

- Synthesis and Evaluation : A study reported the synthesis of this compound alongside evaluations for its cytotoxicity and antiviral activities against various pathogens. The findings indicated promising results in inhibiting viral replication without significant cytotoxic effects on host cells .

- Drug Development Potential : Research has explored the potential of this compound as a lead candidate for developing new antiviral agents targeting specific viral pathways. Its structural characteristics allow for further modifications that could enhance its efficacy and selectivity .

Q & A

Q. What are the common synthetic pathways for N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-benzylaniline, and what reaction conditions optimize yield?

The compound is typically synthesized via nucleophilic substitution or condensation reactions between benzotriazole derivatives and N-benzylaniline precursors. Key steps include:

- Using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) to facilitate amide bond formation .

- Temperature control (e.g., reflux in anhydrous solvents) to enhance reaction efficiency .

- Purification via column chromatography or recrystallization to achieve >95% purity . Yield optimization often requires adjusting solvent polarity (e.g., dichloromethane or DMF) and catalyst loading .

Q. How is the molecular structure of this compound characterized in academic research?

Structural elucidation employs:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and bonding patterns .

- X-ray crystallography to resolve intramolecular interactions, such as hydrogen bonding between the benzotriazole N-H and aniline groups .

- IR spectroscopy to identify functional groups (e.g., C-N stretches at ~1350 cm⁻¹) .

Q. What biological activities have been reported for benzotriazole derivatives like this compound?

Studies highlight:

- Antimicrobial activity : Inhibition of fungal pathogens (e.g., Botrytis cinerea) via disruption of cell wall synthesis .

- Enzyme inhibition : Interactions with bacterial enzymes (e.g., hydrolases) through π-stacking and hydrogen bonding .

- Anticancer potential : Preliminary assays show cytotoxicity against cancer cell lines, likely via apoptosis induction .

Q. Which analytical techniques are critical for assessing purity and stability?

- HPLC : Quantifies impurities (<0.5% threshold for pharmacological studies) .

- Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition onset ~200°C) .

- Differential Scanning Calorimetry (DSC) : Detects phase transitions (melting point ~104–107°C) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in catalytic reactions?

- Steric hindrance : The benzyl and benzotriazole groups limit accessibility to the methylene bridge, reducing nucleophilic attack rates. Computational modeling (DFT) shows torsional angles of ~70° between aromatic rings .

- Electronic effects : Electron-withdrawing substituents on the aniline ring (e.g., -NO₂) enhance electrophilicity, accelerating SN2 reactions .

- Catalyst design : Palladium complexes improve cross-coupling efficiency by stabilizing transition states .

Q. What strategies resolve contradictions in reported biological activity data across structurally similar benzotriazole derivatives?

- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., fluoro vs. methoxy groups) identifies critical pharmacophores .

- Dose-response assays : EC₅₀ values vary by >10-fold depending on microbial strain, necessitating standardized protocols (e.g., CLSI guidelines) .

- Molecular docking : Predicts binding affinities to reconcile discrepancies between in vitro and in silico results .

Q. How can intramolecular hydrogen bonding be exploited to enhance the compound’s pharmacokinetic properties?

- Cocrystallization : Coformers like succinic acid stabilize the bioactive conformation via O-H···N interactions, improving solubility .

- Pro-drug design : Masking the benzotriazole N-H with acetyl groups enhances membrane permeability, with hydrolysis restoring activity in vivo .

Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition?

- Kinetic assays : Lineweaver-Burk plots confirm noncompetitive inhibition of fungal cytochrome P450 enzymes (Ki ~2.5 µM) .

- Isothermal titration calorimetry (ITC) : Measures binding thermodynamics (ΔG ~-30 kJ/mol) .

- Fluorescence quenching : Tryptophan residues in target proteins show Stern-Volmer constants (Ksv) correlating with inhibitory potency .

Q. How do environmental factors (pH, temperature) affect the hydrolytic stability of this compound?

- pH-dependent degradation : Hydrolysis rates increase at pH >8 due to deprotonation of the benzotriazole moiety, with t₁/₂ dropping from 48 h (pH 7) to 6 h (pH 10) .

- Temperature studies : Arrhenius plots reveal activation energy (Ea) of ~85 kJ/mol for degradation in aqueous buffers .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.